molecular formula C22H21N3O2S B2848602 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872688-98-7

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2848602
CAS RN: 872688-98-7
M. Wt: 391.49
InChI Key: NHVSOZOMRIZFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about the compound’s sources, uses, and role in biological systems if applicable .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the order of steps, the conditions required for each step, and the yields of each step .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within a molecule. This can include information about the types of bonds (covalent, ionic, etc.), the geometry of the molecule, and any notable structural features .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include information about the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to the queried chemical have been synthesized through various methods, demonstrating the adaptability and importance of quinoline derivatives in synthetic chemistry. For instance, Mizuno et al. (2006) developed efficient syntheses for metabolites of a complex quinoline derivative, showcasing the relevance of these compounds in medicinal chemistry and drug development (Mizuno et al., 2006). Similarly, Shishkina et al. (2018) investigated polymorphic modifications of a quinoline derivative, highlighting the significance of crystal structure analysis in understanding the physicochemical properties of these compounds (Shishkina et al., 2018).

Biological Activities and Potential Applications

The biological activity of quinoline derivatives is a focal point of research, with studies exploring their antitumor, antimicrobial, and anti-inflammatory properties. For example, Bolognese et al. (2004) designed and synthesized new pyridoisoquinolindione derivatives, demonstrating potent cytotoxic activity against various cancer cell lines, indicating the potential of quinoline derivatives in cancer therapy (Bolognese et al., 2004). El‐Helw and Hashem (2020) explored the synthesis of quinoline derivatives for antitumor activity, further supporting the role of these compounds in developing new anticancer agents (El‐Helw & Hashem, 2020).

Antioxidant Properties

The antioxidant properties of quinoline derivatives have also been investigated, highlighting their potential in combating oxidative stress-related diseases. Hassan et al. (2017) synthesized novel quinolinones with significant antioxidant activities, underscoring the importance of these compounds in medicinal chemistry and pharmacology (Hassan et al., 2017).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems to produce its effects. This is especially relevant for drugs and other bioactive compounds .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-27-18-10-8-16(9-11-18)19-12-13-21(24-23-19)28-15-22(26)25-14-4-6-17-5-2-3-7-20(17)25/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVSOZOMRIZFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.